![molecular formula C26H22O5 B565509 8-Benzyloxy Warfarin CAS No. 32492-96-9](/img/structure/B565509.png)
8-Benzyloxy Warfarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyloxy Warfarin is an intermediate in the production of Warfarin metabolites . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
A classic way of synthesising racemic warfarin is by the base (or acid) catalysed Michael condensation reaction of 4-hydroxycoumarin with benzalacetone either in water or piperidine . The yield for this synthesis when carried out in water is typically 40% . A series of 8-benzyloxy-substituted quinoline ethers were synthesized using a known convenient synthetic procedure under mild condition via a simple nucleophilic substitution reaction .Molecular Structure Analysis
The molecular formula of 8-Benzyloxy Warfarin is C26H22O5 and its molecular weight is 414.45 . The structure of warfarin, a related compound, includes a bicyclic oxygen bearing heterocyclic scaffold formed by fusion of benzene with the pyrone ring .Chemical Reactions Analysis
Warfarin, a related compound, is a vitamin K antagonist which acts to inhibit the production of vitamin K by vitamin K epoxide reductase . The reduced form of vitamin K, vitamin KH2, is a cofactor used in the γ-carboxylation of coagulation factors VII, IX, X, and thrombin .Physical And Chemical Properties Analysis
8-Benzyloxy Warfarin has a molecular weight of 414.45 . The density is 1.293±0.06 g/cm3 and the boiling point is 635.8±55.0 °C .Applications De Recherche Scientifique
Pharmacogenetics and Dosing Guidelines
The efficacy and safety of warfarin, including its derivatives like 8-Benzyloxy warfarin, are significantly influenced by genetic factors. Variants in genes such as CYP2C9 and VKORC1 play a crucial role in warfarin metabolism and its anticoagulant effects. Studies have developed guidelines to use genetic information for estimating therapeutic doses of warfarin to achieve optimal anticoagulation levels, thereby reducing the risk of adverse effects (Johnson et al., 2011). This research supports the application of pharmacogenetic testing in personalizing warfarin therapy, which could extend to its derivatives for more precise dosing and monitoring.
Warfarin and its Derivatives in Thrombosis Prevention
Warfarin's primary application is in the prevention and treatment of thromboembolic disorders such as venous thrombosis and atrial fibrillation. By inhibiting the vitamin K epoxide reductase complex (VKORC), warfarin decreases the production of vitamin K-dependent clotting factors. Research comparing warfarin with other anticoagulants, like rivaroxaban, provides insights into the effectiveness of warfarin and its potential derivatives in managing conditions that predispose individuals to stroke and systemic embolisms (Patel et al., 2011). This comparative research highlights the significance of exploring warfarin derivatives that might offer similar or improved benefits with possibly fewer side effects or monitoring requirements.
Genetic Polymorphisms and Anticoagulation Therapy
Understanding the genetic polymorphisms that affect warfarin's metabolism and action can improve therapeutic outcomes and reduce the risk of adverse reactions. Studies have identified specific genetic variants associated with warfarin sensitivity and resistance, providing a basis for individualized anticoagulation therapy (Higashi et al., 2002). Research in this area underlines the importance of considering genetic factors when prescribing warfarin or its derivatives, to enhance safety and efficacy.
Challenges in Warfarin Therapy
Despite its widespread use, warfarin therapy presents several challenges, including a narrow therapeutic window and the need for regular monitoring. Research focusing on the pharmacokinetics and pharmacodynamics of warfarin aims to address these challenges by developing models for individualized therapy that could be applied to its derivatives (Ferrari et al., 2016). Such models can help predict patient responses based on genetic and clinical factors, potentially reducing the risks associated with therapy.
Safety and Hazards
Mécanisme D'action
Target of Action
8-Benzyloxy Warfarin, like its parent compound Warfarin, primarily targets the Vitamin K epoxide reductase (VKOR) . VKOR is a key enzyme in the Vitamin K cycle, which is essential for the activation of several clotting factors in the blood . By inhibiting VKOR, 8-Benzyloxy Warfarin prevents the activation of these clotting factors, thereby exerting an anticoagulant effect .
Mode of Action
8-Benzyloxy Warfarin acts as a competitive inhibitor of VKOR . It binds to the VKOR enzyme and prevents it from reducing Vitamin K epoxide to its active form, Vitamin K hydroquinone . This active form of Vitamin K is a crucial cofactor for the gamma-carboxylation of the Vitamin K-dependent clotting factors II, VII, IX, and X . By inhibiting the production of active Vitamin K, 8-Benzyloxy Warfarin reduces the synthesis of these clotting factors, thereby decreasing blood coagulation .
Biochemical Pathways
The primary biochemical pathway affected by 8-Benzyloxy Warfarin is the Vitamin K cycle . This cycle involves the reduction of Vitamin K epoxide to Vitamin K hydroquinone by VKOR, followed by the gamma-carboxylation of glutamic acid residues on the clotting factors II, VII, IX, and X . By inhibiting VKOR, 8-Benzyloxy Warfarin disrupts this cycle, leading to a decrease in the production of active clotting factors and an overall reduction in blood coagulation .
Pharmacokinetics
Warfarin is highly protein-bound and primarily metabolized in the liver by the CYP2C9 enzyme . It has a half-life of approximately 40 hours, and its clearance can be affected by factors such as kidney function, genetic polymorphisms in CYP2C9, and interactions with other drugs
Result of Action
The primary result of 8-Benzyloxy Warfarin’s action is a reduction in blood coagulation . By inhibiting the production of active clotting factors, it prevents the formation of blood clots . This can be beneficial in conditions where there is a risk of abnormal clot formation, such as atrial fibrillation or venous thromboembolism .
Action Environment
The action of 8-Benzyloxy Warfarin, like other drugs, can be influenced by various environmental factors. These can include the patient’s diet (especially intake of Vitamin K-rich foods), concurrent medications, and genetic factors . For instance, certain genetic variants can affect the metabolism of the drug, thereby influencing its efficacy and risk of side effects
Propriétés
IUPAC Name |
4-hydroxy-3-(3-oxo-1-phenylbutyl)-8-phenylmethoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-17(27)15-21(19-11-6-3-7-12-19)23-24(28)20-13-8-14-22(25(20)31-26(23)29)30-16-18-9-4-2-5-10-18/h2-14,21,28H,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJTMWCGIUVGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OCC4=CC=CC=C4)OC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747134 |
Source
|
Record name | 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyloxy Warfarin | |
CAS RN |
32492-96-9 |
Source
|
Record name | 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.